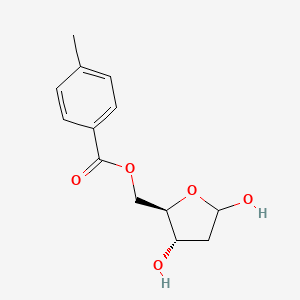
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) is a chemical compound with the molecular formula C13H16O5 and a molecular weight of 252.26 g/mol. It is an impurity of Decitabine, a DNA hypomethylating agent used to treat various forms of cancer, such as myelogeneous leukemia and metastatic lung cancer. Decitabine works by inhibiting DNA methyltransferase, thereby silencing tumor suppressor genes and normalizing gene expression in cancerous cells.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) involves a series of chemical reactions. One common method includes the esterification of 2-Deoxy-D-erythro-pentofuranose with 4-methylbenzoic acid under acidic conditions . The reaction typically requires a catalyst, such as sulfuric acid, and is carried out at elevated temperatures to facilitate the esterification process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction conditions to ensure high yield and purity . The final product is purified using techniques such as recrystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its role in DNA methylation and gene expression.
Medicine: Investigated for its potential in cancer treatment as an impurity of Decitabine.
Industry: Utilized in the production of pharmaceuticals and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) is primarily related to its role as an impurity of Decitabine. Decitabine inhibits DNA methyltransferase, leading to the reactivation of tumor suppressor genes and normalization of gene expression in cancer cells. This process involves the incorporation of Decitabine into DNA, where it forms a covalent bond with the DNA methyltransferase enzyme, thereby inhibiting its activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Deoxy-2,2-difluoro-D-erythro-pentofuranose-3,5-dibenzoate-1-methanesulfonate .
- D-erythro-Pentofuranose, 2-deoxy-4-C-ethynyl-, 1-acetate 3,5-bis(4-methylbenzoate) .
Uniqueness
2-Deoxy-D-erythro-pentofuranose 5-(4-Methylbenzoate) is unique due to its specific role as an impurity of Decitabine, which is a crucial drug in cancer treatment. Its structure and properties make it an important compound for studying DNA methylation and gene expression.
Propriétés
Formule moléculaire |
C13H16O5 |
|---|---|
Poids moléculaire |
252.26 g/mol |
Nom IUPAC |
[(2R,3S)-3,5-dihydroxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C13H16O5/c1-8-2-4-9(5-3-8)13(16)17-7-11-10(14)6-12(15)18-11/h2-5,10-12,14-15H,6-7H2,1H3/t10-,11+,12?/m0/s1 |
Clé InChI |
BFMLFVTWRPFYHJ-WIKAKEFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](CC(O2)O)O |
SMILES canonique |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl Isobutyl Ether Dihydrochloride](/img/structure/B13848864.png)
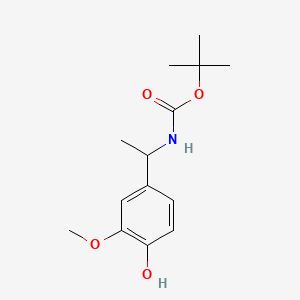
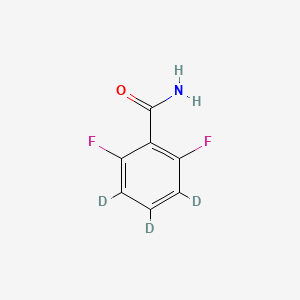
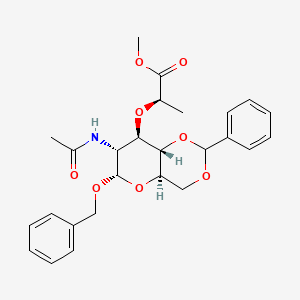
![methyl (3R,6S)-6-[[3-(2-acetamidoethyl)-1H-indol-5-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate](/img/structure/B13848887.png)
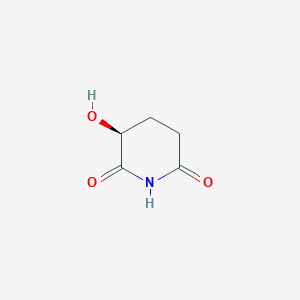
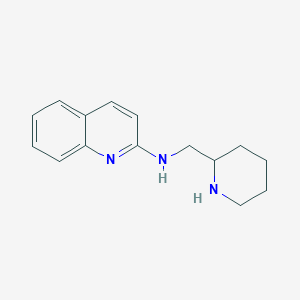
![(9R,13S,14R,18S)-13-ethyl-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6-triene-14,18-diol](/img/structure/B13848914.png)
![N2-[1,1-Dimethyl-2-(methylsulfinyl)ethyl]-3-iodo-N1-[2-methyl-4-[1,2,2,2-tetrafluoro-1-(trifluoromethyl)ethyl]phenyl]-1,2-benzenedicarboxamide](/img/structure/B13848922.png)
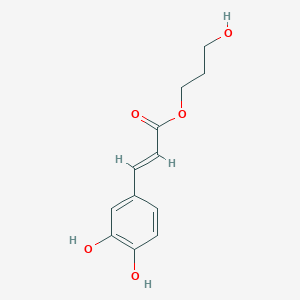
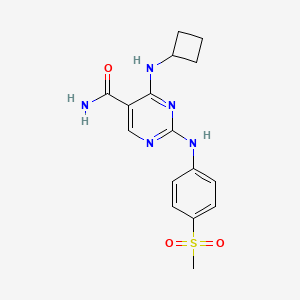

![(7R)-7-[(2R,5R)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-4-methoxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B13848957.png)
![N-[3-[4-amino-2-[4-(4-methylpiperazin-1-yl)anilino]-1,3-thiazole-5-carbonyl]phenyl]prop-2-enamide](/img/structure/B13848958.png)
